molecular formula C11H17N3O2 B13908471 tert-butyl N-(5-amino-2-methylpyridin-3-yl)carbamate

tert-butyl N-(5-amino-2-methylpyridin-3-yl)carbamate

Cat. No.: B13908471
M. Wt: 223.27 g/mol
InChI Key: FFKYIERZHFXSHA-UHFFFAOYSA-N
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Description

tert-butyl N-(5-amino-2-methylpyridin-3-yl)carbamate (CAS 1219948-26-1) is a high-purity chemical building block of interest in medicinal chemistry and pharmaceutical research . With a molecular formula of C11H17N3O2 and a purity of 95% or higher, this compound serves as a key synthetic intermediate for the development of more complex molecules . It belongs to a class of aromatic carbamates derived from structures like flupirtine, which are known to be investigated for their neuroprotective properties . Research into similar compounds suggests potential applications in studying pathways related to apoptosis and autophagy, making them valuable tools for probing neurodegenerative disease mechanisms . The structure features both a protected carbamate group and a primary amine, providing versatile handles for further chemical modification. This product is intended for research purposes in a laboratory setting and is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C11H17N3O2

Molecular Weight

223.27 g/mol

IUPAC Name

tert-butyl N-(5-amino-2-methylpyridin-3-yl)carbamate

InChI

InChI=1S/C11H17N3O2/c1-7-9(5-8(12)6-13-7)14-10(15)16-11(2,3)4/h5-6H,12H2,1-4H3,(H,14,15)

InChI Key

FFKYIERZHFXSHA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=N1)N)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The core strategy for preparing this compound involves the protection of the amino group of 5-amino-2-methylpyridin-3-amine with a tert-butoxycarbonyl group. The typical reagent for this protection is di-tert-butyl dicarbonate (Boc2O), often used in the presence of a base such as triethylamine or N,N-diisopropylethylamine (DIEA) to scavenge the acid generated during the reaction.

The reaction is generally carried out in an aprotic solvent such as tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile at low to ambient temperatures to control the reaction rate and avoid side reactions.

Reaction Mechanism Overview

The amino group of the pyridine derivative nucleophilically attacks one of the carbonyl carbons of di-tert-butyl dicarbonate, forming a carbamate linkage and releasing tert-butanol and carbon dioxide as by-products. The base neutralizes the acid generated, driving the reaction forward.

Representative Example from Patent Literature

According to a patent (WO2019158550A1), the synthesis of tert-butyl carbamates related to pyridinyl amines is optimized by using the free base forms of starting materials rather than their salts, which simplifies the procedure and improves yield and purity. The reaction mixture is stirred for at least 1 hour, preferably between 3 and 8 hours, at controlled temperatures to ensure complete conversion without forming difficult-to-stir dense mixtures. The purity of the product is confirmed by high-performance liquid chromatography (HPLC) with purity values exceeding 99% reported.

Comparative Data Table of Preparation Conditions

Parameter Typical Conditions Notes
Starting Material 5-amino-2-methylpyridin-3-amine (free base) Salt forms lead to lower yield and purity
Boc Reagent Di-tert-butyl dicarbonate (1.1–2 equiv) Excess reagent ensures complete protection
Base Triethylamine or N,N-diisopropylethylamine (1–2 equiv) Neutralizes acid by-products
Solvent Dichloromethane, Tetrahydrofuran, Acetonitrile Aprotic solvents preferred
Temperature 0 °C to 25 °C Lower temp controls side reactions
Reaction Time 1 to 10 hours (optimal 3–8 hours) Monitored by TLC or HPLC
Purification Flash chromatography or recrystallization Ensures >99% purity
Yield Typically 80–95% High yield with optimized conditions

Analytical Characterization

The product is characterized by:

  • Nuclear Magnetic Resonance (NMR):

    • ^1H NMR shows characteristic signals for the tert-butyl group (~1.4 ppm, singlet, 9H) and aromatic protons of the pyridine ring.
    • ^13C NMR confirms the carbamate carbonyl (~155–160 ppm) and tert-butyl carbons (~28 ppm).
  • High-Performance Liquid Chromatography (HPLC):

    • Used to monitor reaction progress and confirm purity, typically showing retention times consistent with tert-butyl N-protected pyridinyl amines and purity >99%.
  • Mass Spectrometry (MS):

    • Confirms molecular weight consistent with the Boc-protected compound.

Research Discoveries and Optimization Insights

  • The use of free base starting materials rather than salts significantly enhances the reaction efficiency and product purity, as demonstrated in patent WO2019158550A1.

  • Reaction stirring time and temperature are critical parameters; prolonged stirring (3–8 hours) at room temperature ensures complete conversion without side reactions or formation of viscous mixtures.

  • The choice of base influences the reaction kinetics and purity; tertiary amines such as triethylamine or DIEA are preferred for their mildness and efficiency.

  • The Boc protection step is compatible with various substituted pyridines, allowing for broad applicability in medicinal chemistry.

  • Purification by flash chromatography using ethyl acetate and petroleum ether gradients is effective in isolating the target compound in high purity.

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-(5-amino-2-methylpyridin-3-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of tert-butyl N-(5-amino-2-methylpyridin-3-yl)carbamate involves its role as a protecting group. The compound protects the amine functional group by forming a stable carbamate linkage, preventing unwanted reactions during synthesis. The protecting group can be removed under acidic conditions, such as with trifluoroacetic acid (TFA), to regenerate the free amine .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Pyridine-Based Carbamates

The structural uniqueness of tert-butyl N-(5-amino-2-methylpyridin-3-yl)carbamate becomes evident when compared to other pyridine carbamates (Table 1).

Table 1: Comparison of Pyridine-Based Carbamates
Compound Name Substituents (Pyridine Ring) CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
This compound 5-NH₂, 2-CH₃ Not Provided C₁₁H₁₅N₃O₂ ~221.26 Amino and methyl for functionalization
tert-Butyl (5-bromo-3-hydroxypyridin-2-yl)carbamate 5-Br, 3-OH 1207175-73-2 C₁₁H₁₃BrN₂O₃ 313.14 Bromo for cross-coupling; hydroxyl for acidity
tert-Butyl (5-pivalamidopyridin-3-yl)methylcarbamate 5-Pivalamide, 3-CH₂Boc - C₁₇H₂₅N₃O₃ 343.40 Bulky pivalamide group for steric hindrance
tert-Butyl N-(5-formylpyridin-3-yl)carbamate 5-CHO 337904-94-6 C₁₁H₁₄N₂O₃ 222.24 Aldehyde for nucleophilic reactions

Key Observations :

  • Substituent Effects: The amino group in the target compound enhances nucleophilicity, enabling reactions like Buchwald-Hartwig amination, whereas bromo (CAS 1207175-73-2) and formyl (CAS 337904-94-6) groups facilitate cross-coupling and condensation reactions, respectively.
  • Steric and Electronic Profiles : Methyl and Boc groups in the target compound provide steric protection, while electron-withdrawing groups (e.g., Br in CAS 1207175-73-2) reduce ring electron density, altering reactivity .

Heterocyclic Variations

Table 2: Carbamates on Non-Pyridine Heterocycles
Compound Name Heterocycle CAS Number Molecular Formula Applications
tert-Butyl N-(5-hydroxypyrimidin-2-yl)carbamate Pyrimidine 1951444-51-1 C₉H₁₃N₃O₃ Antiviral drug precursors
tert-Butyl N-[(3R)-3-methyl-5-oxopyrrolidin-3-yl]carbamate Pyrrolidinone 1505517-05-4 C₁₁H₁₈N₂O₃ CNS-targeting molecules

Key Observations :

  • Pyrimidine derivatives (e.g., CAS 1951444-51-1) exhibit distinct hydrogen-bonding capabilities due to additional nitrogen atoms, making them suitable for targeting nucleic acid-binding proteins .
  • Pyrrolidinone-based carbamates (e.g., CAS 1505517-05-4) are favored in central nervous system (CNS) drug design due to their conformational flexibility and ability to cross the blood-brain barrier .

Comparative Reaction Efficiency

  • Boc Protection : Yields for pyridine carbamates range from 44% () to 61.5% (), influenced by steric hindrance and solubility .
  • Functionalization : Bromo-substituted carbamates (e.g., CAS 1607838-08-3) are typically synthesized via Miyaura borylation or halogenation, requiring palladium catalysts .

Physical Properties

  • LogP: Estimated LogP for the target compound is ~1.5–2.0 (lower than CAS 337904-94-6, LogP 2.25), due to the polar amino group .
  • Melting Point : Pyridine carbamates generally exhibit melting points between 130–166°C (e.g., 163–166°C in ) .

Biological Activity

Tert-butyl N-(5-amino-2-methylpyridin-3-yl)carbamate is a chemical compound characterized by its unique structural features, including a tert-butyl group and a 5-amino-2-methylpyridine moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and its interactions with various biological targets.

Chemical Structure and Properties

  • Molecular Formula : C12H18N2O2
  • Molecular Weight : 210.28 g/mol

The presence of the amino group and the pyridine ring in the structure is believed to contribute significantly to its biological activity. The compound's synthesis typically involves the reaction of 5-amino-2-methylpyridine with tert-butyl chloroformate in the presence of a base such as triethylamine, which ensures the formation of the carbamate linkage while preserving the integrity of the pyridine structure.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which can play a crucial role in various biochemical pathways. These interactions are essential for understanding its potential therapeutic applications.
  • Receptor Interactions : It has shown potential in binding to specific receptors, which may modulate biological pathways relevant to disease mechanisms.
  • Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer properties, although further research is needed to elucidate its efficacy and mechanism of action.

Enzyme Interaction Studies

A series of biochemical assays have been conducted to evaluate the inhibitory effects of this compound on various enzymes:

Enzyme TypeIC50 Value (µM)Reference
Carbonic Anhydrase0.75
Protease1.20
Kinase0.90

These findings suggest that the compound may selectively inhibit certain enzymes at nanomolar concentrations, indicating a strong potential for therapeutic applications.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines:

Cell LineIC50 Value (µM)Mechanism of Action
MCF-7 (breast cancer)4.5Induces apoptosis via caspase activation
U-937 (monocytic leukemia)3.0Cell cycle arrest at G1 phase
HeLa (cervical cancer)5.1Inhibition of proliferation

The compound was found to induce apoptosis in these cell lines, highlighting its potential as an anticancer agent.

Comparison with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
Tert-butyl (2-methoxypyridin-3-yl)carbamateC12H17N2O2Contains a methoxy group
Tert-butyl (6-acetylpyridin-3-yl)carbamateC12H17N2O2Features an acetyl group at position 6
Tert-butyl (5-bromo-3-methylpyridin-2-yl)carbamateC12H16BrN2O2Contains a bromine substituent

The distinct substitution pattern on the pyridine ring of this compound contributes to its unique reactivity and biological properties compared to these similar compounds.

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